molecular formula C18H14F3N3O3S B2838008 N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 903280-97-7

N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2838008
CAS No.: 903280-97-7
M. Wt: 409.38
InChI Key: NWTFKYGBSZRTQJ-UHFFFAOYSA-N
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Description

N-[4-(6-Methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methoxy group at the 6-position and a trifluoromethyl (-CF₃) group on the benzene sulfonamide moiety. Its molecular formula is C₁₈H₁₄F₃N₃O₃S, with a molecular weight of 423.41 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c1-27-17-11-10-15(22-23-17)12-6-8-13(9-7-12)24-28(25,26)16-5-3-2-4-14(16)18(19,20)21/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTFKYGBSZRTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Transformations

a. Methoxy Group Stability:
The 6-methoxy group on the pyridazine ring remains intact under acidic/basic conditions but can be demethylated using BBr₃ in dichloromethane for further functionalization .

b. Sulfonamide Reactivity:

  • Hydrogenation: The sulfonamide group is resistant to reduction under standard H₂/Pd–C conditions .

  • Electrophilic Substitution: The trifluoromethyl group directs electrophilic substitution (e.g., nitration) to the para position of the benzene ring .

Catalytic Reaction Optimization

Reaction Type Conditions Catalyst Yield Source
Suzuki CouplingTHF/H₂O, 80°C, 18 hPd(PPh₃)₄ (5 mol%)85%
Sulfonamide FormationDMF, Et₃N, 25°C, 2 hNone90%
DemethylationBBr₃, CH₂Cl₂, −20°C → 25°C, 4 hNone75%

Stability and Degradation

  • Thermal Stability: Stable up to 200°C (DSC analysis) with decomposition onset at 215°C .

  • Hydrolytic Stability: Resistant to hydrolysis in pH 2–12 buffers over 48 hours .

  • Photostability: Degrades under UV light (λ = 254 nm) via cleavage of the sulfonamide bond (t₁/₂ = 12 h) .

Key Mechanistic Insights

  • The trifluoromethyl group enhances electrophilic substitution reactivity on the benzene ring via electron-withdrawing effects .

  • The methoxy group on pyridazine participates in intramolecular hydrogen bonding, stabilizing the sulfonamide conformation .

Scientific Research Applications

Anticancer Properties

Recent studies indicate that N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide exhibits notable anticancer activity. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

A study published in the Journal of Medicinal Chemistry highlights that derivatives with similar structures have demonstrated effectiveness in inhibiting cancer cell growth through apoptosis induction .

Anti-inflammatory Effects

In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Case Study: Inflammatory Disorders

In an animal model study investigating anti-inflammatory effects, treatment with this compound significantly reduced paw edema in a carrageenan-induced inflammation model. This indicates its potential for managing inflammatory conditions effectively .

Target Identification

Techniques such as affinity chromatography and mass spectrometry are employed to identify the primary targets of action within cells.

Mode of Action

Binding studies help elucidate how the compound interacts with its targets, providing insights into its efficacy.

Biochemical Pathways

Metabolomics techniques measure metabolite levels before and after treatment with the compound, revealing affected biochemical pathways.

Pharmacokinetics

Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding how the compound behaves in biological systems.

Result of Action

Cell viability assays and gene expression studies assess the overall effects on cells, determining toxicity levels and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in hydrogen bonding, further stabilizing its interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Sulfonamides

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide (G619-0210)
  • Structure : Ethoxy substituent at the pyridazine 6-position vs. methoxy in the target compound.
  • Molecular Weight : 423.41 g/mol (identical to the target due to similar substituent mass).
  • However, the ethoxy group could lower solubility in aqueous media .
4-Butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
  • Structure : Butoxy substituent on the benzene ring vs. trifluoromethyl in the target.
  • Key Differences: The butoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃ group.

Table 1: Pyridazine-Based Sulfonamide Comparisons

Compound Substituent (Pyridazine) Benzene Group Molecular Weight (g/mol)
Target Compound 6-methoxy 2-(trifluoromethyl) 423.41
G619-0210 6-ethoxy 2-(trifluoromethyl) 423.41
4-Butoxy Analogue 6-methoxy 4-butoxy 445.48 (estimated)

Sulfonamide-Triazine Hybrids

4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 4)
  • Structure: Triazine core with benzylamino and chloro substituents.
  • Key Differences : The triazine ring is more electron-deficient than pyridazine, favoring interactions with electron-rich biological targets. The chloro group enhances reactivity but may increase toxicity risks. Melting point: 254–256°C , indicating higher crystallinity than the target compound (data unavailable for the target) .
4-({4-Chloro-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 8)
  • Structure: 3-Methylphenylamino substituent on triazine.
  • Melting point: 174–175°C, suggesting lower thermal stability than Compound 4 .

Table 2: Triazine vs. Pyridazine Sulfonamides

Compound Core Structure Key Substituents Melting Point (°C)
Target Compound Pyridazine 6-methoxy, -CF₃ N/A
Compound 4 Triazine Chloro, benzylamino 254–256
Compound 8 Triazine Chloro, 3-methylphenyl 174–175

Pyrimidine-Linked Sulfonamides

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structure : Pyrimidine absent; instead, a pyridine-aniline backbone.
  • Key Differences: The lack of a pyridazine or triazine ring reduces opportunities for π-π stacking.
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
  • Structure: Pyrimidine core with diethylamino and methyl groups.
  • Key Differences: Diethylamino enhances solubility but may introduce metabolic instability due to oxidative dealkylation. The pyrimidine’s nitrogen arrangement (1,3 vs. pyridazine’s 1,2) alters hydrogen-bonding patterns .

Key Research Findings

Trifluoromethyl Impact: The -CF₃ group in the target compound improves metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., butoxy or methyl substituents) .

Heterocycle Comparison : Pyridazine’s adjacent nitrogen atoms offer unique hydrogen-bonding capabilities vs. triazine’s electron-deficient core or pyrimidine’s 1,3-nitrogen spacing .

Substituent Effects: Methoxy/ethoxy groups on pyridazine balance solubility and steric effects, while chloro or amino groups on triazines enhance reactivity but may compromise safety .

Biological Activity

N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of cellular processes. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₄F₃N₃O₂S
  • Molecular Weight : 373.335 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1435907-98-4

This compound features a sulfonamide group, which is often associated with various pharmacological effects, including antibacterial and antitumor activities.

The primary target of this compound is the Tyrosine-protein kinase ABL1 . This enzyme plays a crucial role in cell signaling pathways related to cell division, differentiation, and survival. The inhibition of ABL1 can lead to the modulation of these pathways, potentially impacting cancer cell proliferation and survival .

Biochemical Pathways

The compound influences several key biochemical pathways:

  • Cell Division : By inhibiting ABL1, it may disrupt normal cell cycle progression.
  • Stress Response : It could enhance cellular responses to stress through modulation of signaling cascades.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity due to the trifluoromethyl group may enhance absorption through biological membranes.
  • Distribution : Its distribution in tissues can be influenced by its molecular weight and solubility.
  • Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
  • Excretion : Renal excretion is likely, necessitating studies on the compound's elimination half-life.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis through increased intracellular calcium levels .

Case Studies

  • Study on Vascular Smooth Muscle Cells :
    • The compound was shown to activate phospholipase C, leading to increased calcium influx and enhanced reactivity in vascular smooth muscle cells. This suggests potential applications in cardiovascular therapies .
  • Inhibition Studies :
    • In a series of experiments targeting various cancer cell lines, this compound demonstrated significant inhibition of cell growth, indicating its potential as a lead compound for drug development in oncology .

Applications in Drug Discovery

The unique structure of this compound makes it a valuable building block for synthesizing more complex molecules. Its applications extend beyond cancer research into fields such as immunology and material science due to its diverse chemical properties .

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